![molecular formula C18H27N5O3 B5675104 1-methyl-2-oxo-8-{[2-(propylamino)pyrimidin-5-yl]methyl}-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5675104.png)
1-methyl-2-oxo-8-{[2-(propylamino)pyrimidin-5-yl]methyl}-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule is part of a class of compounds known for their distinctive structural features, including spiro connectivity and diazaspiro[4.5]decane frameworks. These structures are of interest due to their potential pharmacological properties and their use as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related spirocyclic piperidine-pyrrolidine systems involves a series of steps, including functionalization via reductive amination, amidation, or other chemistries. Methyl-substituted spiroazetidine and spiropyrrolidines have been synthesized using nitrile lithiation/alkylation chemistry and 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization (Smith et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds involves the arrangement of atoms in a spiro configuration, where two rings are joined at a single atom. For instance, X-ray analysis has been used to determine the crystalline and molecular structure of certain diazaspiro compounds, shedding light on their three-dimensional arrangement and bonding patterns (Silaichev et al., 2012).
Chemical Reactions and Properties
Spirocyclic compounds participate in a variety of chemical reactions, including decarboxylation, which has been studied to understand their reactivity and stability under different conditions. For example, the decarboxylation of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid follows a first-order, homogeneous process, indicating a concerted intramolecular mechanism for decomposition (Bigley & May, 1969).
Propiedades
IUPAC Name |
1-methyl-2-oxo-8-[[2-(propylamino)pyrimidin-5-yl]methyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-3-6-19-17-20-10-13(11-21-17)12-23-7-4-18(5-8-23)14(16(25)26)9-15(24)22(18)2/h10-11,14H,3-9,12H2,1-2H3,(H,25,26)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRFFXXEBYUHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C=N1)CN2CCC3(CC2)C(CC(=O)N3C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxo-8-{[2-(propylamino)pyrimidin-5-YL]methyl}-1,8-diazaspiro[4.5]decane-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-1-[(5-chloro-2-pyridinyl)carbonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5675027.png)
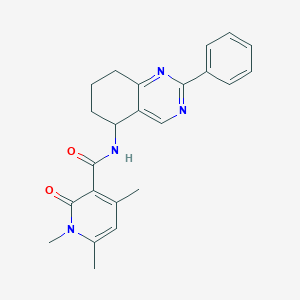
![4-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5675034.png)
![N'-[(3S*,4R*)-1-(2-furylmethyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5675035.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5675042.png)
![(1S*,5R*)-3-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675059.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]azepane](/img/structure/B5675066.png)
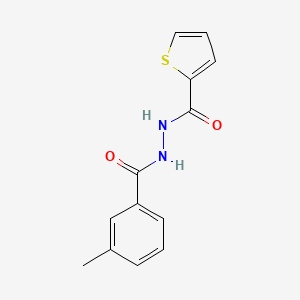
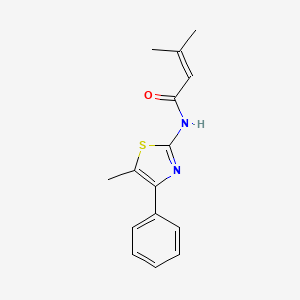
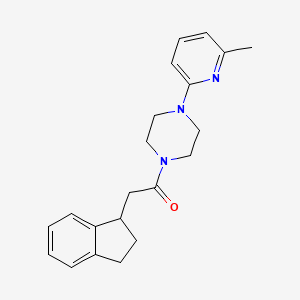
![2-(2-fluorobenzyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5675094.png)
![(1S*,5R*)-6-[(benzyloxy)acetyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5675099.png)
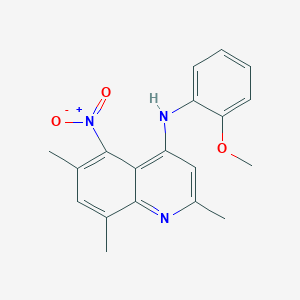
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5675118.png)